N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt
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Overview
Description
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is a stable isotope-labeled compound. It is often used in scientific research as a reference standard or tracer. The compound’s molecular formula is C20H35D3N2O4S, and it has a molecular weight of 405.61 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt involves the incorporation of deuterium into the molecule. This process typically includes the reaction of N-acetyl-L-cysteine with a deuterated reagent under controlled conditions. The reaction is carried out in a solvent such as DMSO, ethanol, methanol, or water, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a more saturated alcohol .
Scientific Research Applications
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the development of new materials and chemicals, particularly in the field of stable isotope labeling
Mechanism of Action
The mechanism of action of N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt involves its incorporation into biological molecules as a tracer. The deuterium atoms in the compound allow for precise tracking using mass spectrometry or NMR spectroscopy. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug development .
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-S-(3-hydroxypropyl)cysteine
- N-Acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-D6)cysteine
Uniqueness
N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine-[d3] Dicyclohexylammonium Salt is unique due to its stable isotope labeling, which provides enhanced accuracy in tracing and quantification studies. This makes it particularly valuable in research applications where precise measurement is critical .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-(4-hydroxybutan-2-ylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1/i;2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBHBRRJHGBLML-LEIIFSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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